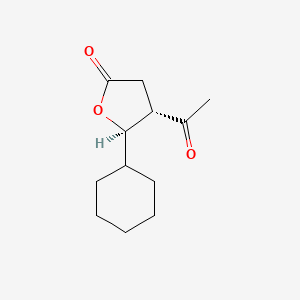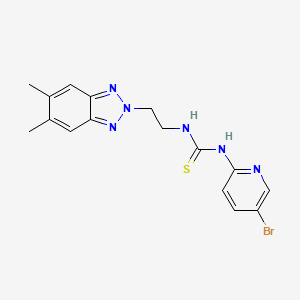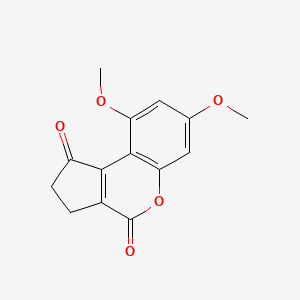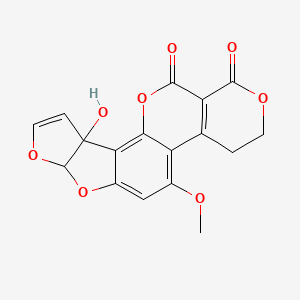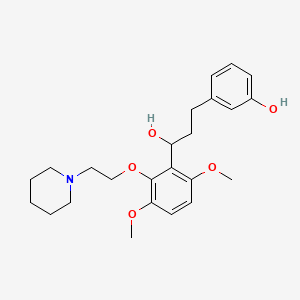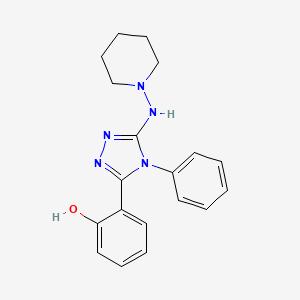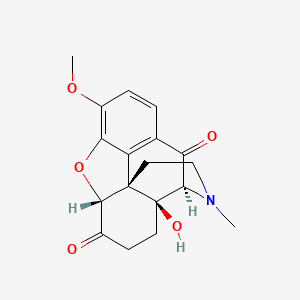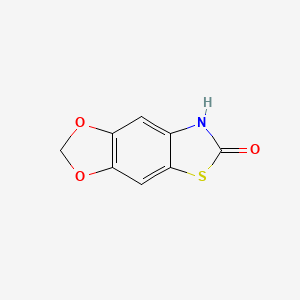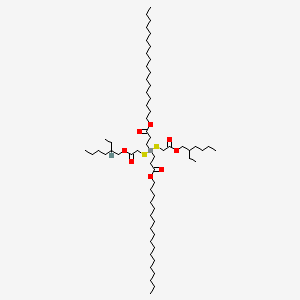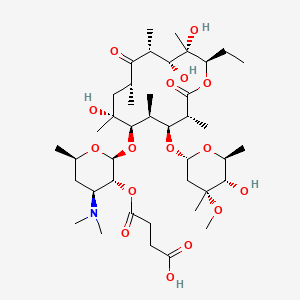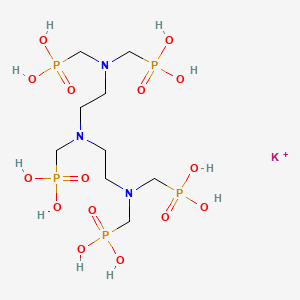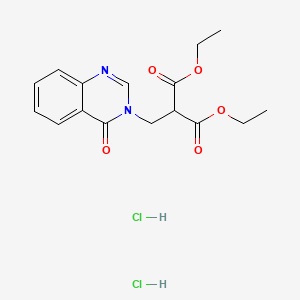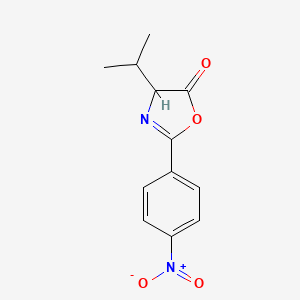
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an oxazolone ring, an isopropyl group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino acid derivative with an isocyanate, followed by nitration to introduce the nitrophenyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different functional groups, while reduction can produce amino-substituted oxazolones.
Aplicaciones Científicas De Investigación
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The nitrophenyl group plays a crucial role in these interactions, contributing to the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-chlorophenyl)-: Similar in structure but with a chlorophenyl group instead of a nitrophenyl group.
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-methylphenyl)-: Contains a methylphenyl group, leading to different chemical properties.
Uniqueness
5(4H)-Oxazolone, 4-(1-methylethyl)-2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
14051-62-8 |
|---|---|
Fórmula molecular |
C12H12N2O4 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-4-propan-2-yl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H12N2O4/c1-7(2)10-12(15)18-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7,10H,1-2H3 |
Clave InChI |
PXXPKYNNOOLTNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


